2-chloro-N-(2,6-diethoxyphenyl)acetamide
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Overview
Description
2-chloro-N-(2,6-diethoxyphenyl)acetamide is an organic compound with the molecular formula C12H16ClNO. It is a white crystalline solid that is used primarily as an intermediate in the synthesis of various chemical products. This compound is known for its stability and reactivity, making it a valuable component in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,6-diethoxyphenyl)acetamide typically involves the reaction of 2,6-diethoxyaniline with chloroacetyl chloride. The process can be summarized as follows:
Starting Materials: 2,6-diethoxyaniline and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of an acid-binding agent such as triethylamine in a suitable solvent like dichloromethane.
Procedure: The 2,6-diethoxyaniline is dissolved in the solvent, and chloroacetyl chloride is added dropwise while maintaining the temperature below 10°C. The mixture is then stirred at room temperature for several hours.
Isolation: The reaction mixture is poured into water, and the organic layer is separated. The product is purified by recrystallization from ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for higher yield and purity. The process involves:
Large-Scale Reactors: Using large-scale reactors to handle bulk quantities of starting materials.
Continuous Stirring: Ensuring continuous stirring and temperature control to maintain reaction efficiency.
Purification: Employing advanced purification techniques such as distillation and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,6-diethoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-(2,6-diethoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,6-diethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,6-dimethylphenyl)acetamide
- 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
- 2-chloro-N-(2,6-diethylphenyl)acetamide
Uniqueness
2-chloro-N-(2,6-diethoxyphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity and stability are required.
Properties
Molecular Formula |
C12H16ClNO3 |
---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
2-chloro-N-(2,6-diethoxyphenyl)acetamide |
InChI |
InChI=1S/C12H16ClNO3/c1-3-16-9-6-5-7-10(17-4-2)12(9)14-11(15)8-13/h5-7H,3-4,8H2,1-2H3,(H,14,15) |
InChI Key |
SWMFBWLNHPAXTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OCC)NC(=O)CCl |
Origin of Product |
United States |
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